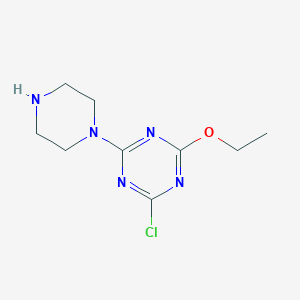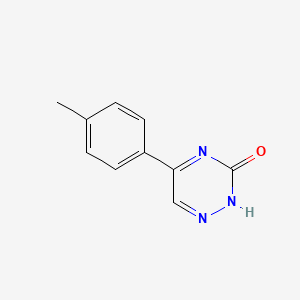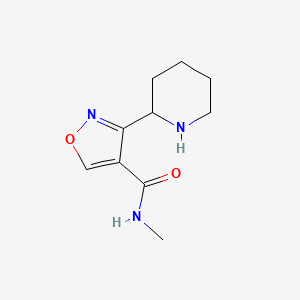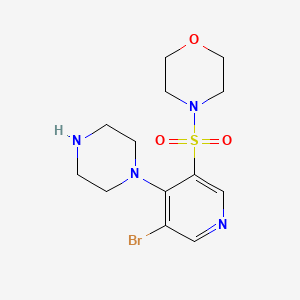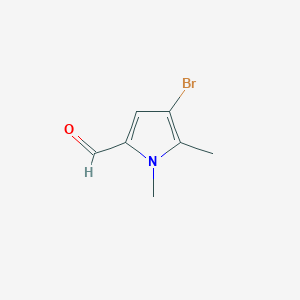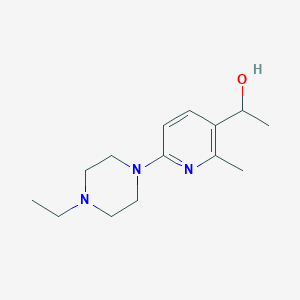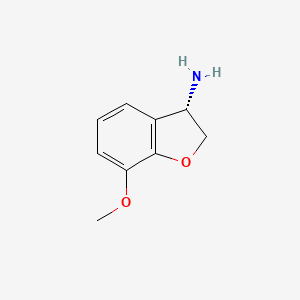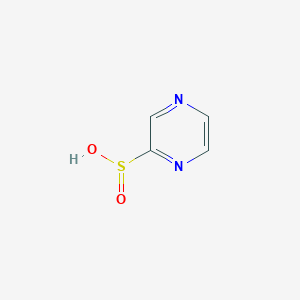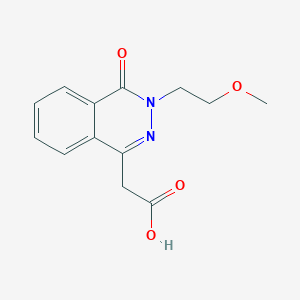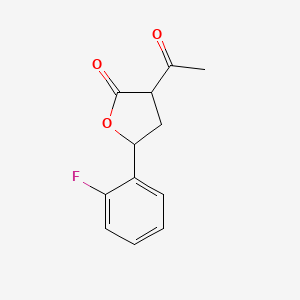
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of an acetyl group at the third position and a fluorophenyl group at the fifth position of the dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted β-keto ester, under acidic or basic conditions. The reaction typically proceeds through an intramolecular aldol condensation, followed by dehydration to form the dihydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and selectivity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group may influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-5-phenyl-dihydrofuran-2(3H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Acetyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one: The fluorine atom is positioned differently, potentially altering its properties.
3-Acetyl-5-(2-chlorophenyl)dihydrofuran-2(3H)-one: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 3-Acetyl-5-(2-fluorophenyl)dihydrofuran-2(3H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a pharmaceutical agent or a functional material in various applications.
Eigenschaften
Molekularformel |
C12H11FO3 |
|---|---|
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
3-acetyl-5-(2-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)9-6-11(16-12(9)15)8-4-2-3-5-10(8)13/h2-5,9,11H,6H2,1H3 |
InChI-Schlüssel |
KGMZWPTZZONMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(OC1=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


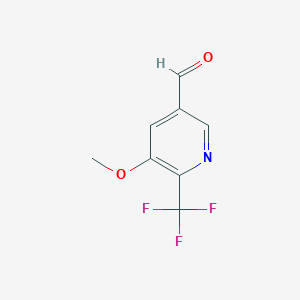
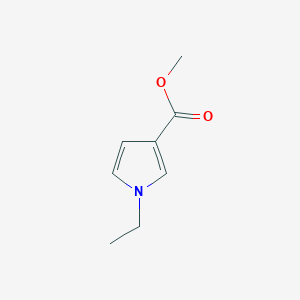
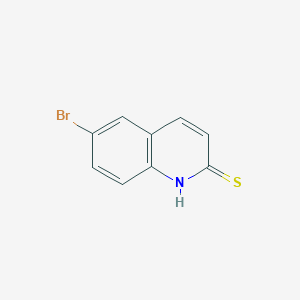
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
